

# [Asp3-71]-Tyrosinase (369-377) Peptide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: [Asp371]-Tyrosinase (369-377),  
human

Cat. No.: B612788

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the [Asp371]-Tyrosinase (369-377) peptide, a key antigen in melanoma immunotherapy research. This document covers the peptide's sequence and structure, quantitative binding data, detailed experimental protocols for its study, and visualizations of relevant biological pathways.

## Peptide Sequence and Structure

The [Asp371]-Tyrosinase (369-377) peptide is a nine-amino-acid sequence derived from the human tyrosinase protein.<sup>[1][2][3]</sup> It is a post-translationally modified version of the native sequence, where the asparagine (N) at position 371 is converted to aspartic acid (D).<sup>[1][2][4]</sup> This modification is crucial for its recognition by cytotoxic T lymphocytes (CTLs).

Table 1: Peptide Sequence and Physicochemical Properties

Property	Value	Reference(s)
Sequence (Single Letter)	YMDGTMSQV	[1][5][6]
Sequence (Three Letter)	Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val	[5][7]
Original Sequence	YMNGTMSQV	[1][2][4]
Molecular Formula	C42H66N10O16S2	[6][7][8]
Molecular Weight	1031.16 g/mol	[1][8]
CAS Number	168650-46-2	[8]

The tyrosinase protein is a key enzyme in the melanin biosynthesis pathway.[1][2] The [Asp371]-Tyrosinase (369-377) peptide is presented on the surface of melanoma cells by the Major Histocompatibility Complex (MHC) class I molecule HLA-A\*02:01.[1][2]

## Quantitative Data

The binding affinity of the [Asp371]-Tyrosinase (369-377) peptide to HLA-A\*02:01 is a critical determinant of its immunogenicity. The following table summarizes available quantitative data.

Table 2: HLA-A\*02:01 Binding Affinity

Peptide	Cell Line	Assay	IC50	Reference(s)
[Asp371]-Tyrosinase (369-377) (YMDGTMSQV)	T2 cells	Competitive Binding Assay	1.2 µg/ml	[9]
Murine Tyrosinase (369-377) (FMDGTMSQV)	Purified HLA-A*0201	Competitive Binding Assay	Nearly identical to human peptide	[10]

## Experimental Protocols

This section provides detailed methodologies for key experiments used to study the [Asp371]-Tyrosinase (369-377) peptide.

## Chromium-51 ( $^{51}\text{Cr}$ ) Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells presenting the tyrosinase peptide.

[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Target cells (e.g., T2 cells or melanoma cell lines expressing HLA-A\*02:01)
- Effector cells (CTLs specific for the [Asp371]-Tyrosinase (369-377) peptide)
- [Asp371]-Tyrosinase (369-377) peptide
- Control peptide (irrelevant peptide that binds to HLA-A\*02:01)
- Sodium Chromate ( $\text{Na}_2^{51}\text{CrO}_4$ )
- Complete RPMI medium with 10% Fetal Bovine Serum (FBS)
- 96-well round-bottom plates
- Gamma counter

Protocol:

- Target Cell Labeling:
  1. Resuspend target cells at a concentration of  $1 \times 10^6$  cells/mL in complete RPMI medium.
  2. Add 100  $\mu\text{Ci}$  of  $^{51}\text{Cr}$  to the cell suspension.
  3. Incubate for 1-1.5 hours at  $37^\circ\text{C}$ , mixing gently every 15-20 minutes.
  4. Wash the cells three times with complete RPMI medium to remove unincorporated  $^{51}\text{Cr}$ .

5. Resuspend the labeled target cells at a concentration of  $1 \times 10^5$  cells/mL in complete RPMI medium.
- Peptide Pulsing:
    1. Incubate the labeled target cells with the [Asp371]-Tyrosinase (369-377) peptide at a concentration of 1-10  $\mu\text{g/mL}$  for 1 hour at  $37^\circ\text{C}$ .
    2. Wash the cells to remove excess peptide.
  - Cytotoxicity Assay:
    1. Plate  $1 \times 10^4$  labeled and peptide-pulsed target cells into each well of a 96-well round-bottom plate.
    2. Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
    3. Set up control wells:
      - Spontaneous release: Target cells with medium only.
      - Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
    4. Centrifuge the plate at  $50 \times g$  for 3 minutes to initiate cell contact.
    5. Incubate the plate for 4 hours at  $37^\circ\text{C}$ .
    6. Centrifuge the plate at  $250 \times g$  for 5 minutes.
    7. Carefully collect 50  $\mu\text{L}$  of the supernatant from each well.
    8. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
  - Data Analysis:
    - Calculate the percentage of specific lysis using the following formula:

## ELISPOT Assay for IFN- $\gamma$ Secretion

This assay quantifies the number of peptide-specific T cells that secrete Interferon-gamma (IFN- $\gamma$ ) upon stimulation.<sup>[4][14][15]</sup>

Materials:

- PVDF-membrane 96-well ELISPOT plates
- Anti-human IFN- $\gamma$  capture antibody
- Biotinylated anti-human IFN- $\gamma$  detection antibody
- Streptavidin-alkaline phosphatase (or horseradish peroxidase)
- Substrate solution (e.g., BCIP/NBT)
- Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A\*02:01 positive donors
- [Asp371]-Tyrosinase (369-377) peptide
- Control peptides (positive and negative)
- Complete RPMI medium with 10% FBS

Protocol:

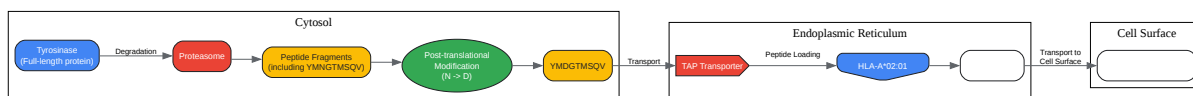
- Plate Coating:
  1. Pre-wet the ELISPOT plate with 35% ethanol for 1 minute, then wash five times with sterile water.
  2. Coat the wells with anti-human IFN- $\gamma$  capture antibody overnight at 4°C.
- Cell Stimulation:
  1. Wash the plate five times with sterile PBS.
  2. Block the wells with complete RPMI medium for 2 hours at 37°C.

3. Add PBMCs ( $2 \times 10^5$  cells/well) to the wells.
  4. Add the [Asp371]-Tyrosinase (369-377) peptide to the appropriate wells at a final concentration of 10  $\mu\text{g/mL}$ .
  5. Include positive control wells (e.g., with a mitogen like PHA) and negative control wells (with an irrelevant peptide or medium alone).
  6. Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Detection and Development:
    1. Wash the plate five times with PBS containing 0.05% Tween 20 (PBST).
    2. Add the biotinylated anti-human IFN- $\gamma$  detection antibody and incubate for 2 hours at room temperature.
    3. Wash the plate five times with PBST.
    4. Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.
    5. Wash the plate five times with PBST.
    6. Add the substrate solution and incubate until spots develop (typically 5-20 minutes).
    7. Stop the reaction by washing with tap water.
    8. Allow the plate to dry completely.
  - Data Analysis:
    - Count the number of spots in each well using an ELISPOT reader. Each spot represents a single IFN- $\gamma$ -secreting cell.

## Signaling Pathways and Experimental Workflows

### Antigen Processing and Presentation Pathway

The [Asp371]-Tyrosinase (369-377) peptide is generated through a complex intracellular pathway before being presented on the cell surface. This process involves the proteasome and the Transporter associated with Antigen Processing (TAP).[16]

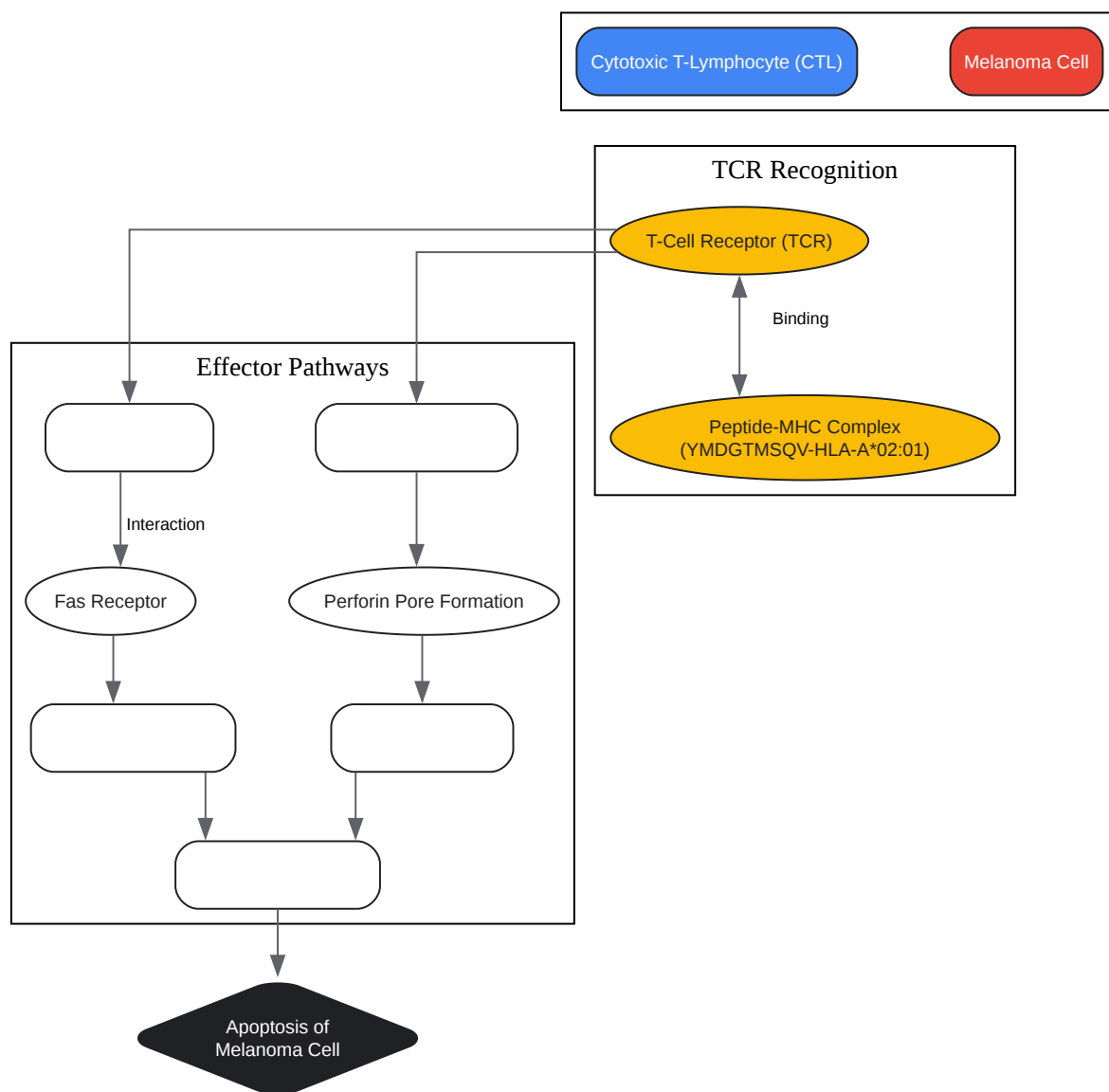


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Caption: Antigen processing and presentation of the [Asp371]-Tyrosinase (369-377) peptide.

## Cytotoxic T-Lymphocyte (CTL) Response

Upon recognition of the peptide-MHC complex on a melanoma cell, a CTL initiates a signaling cascade leading to the destruction of the target cell. This can occur through two primary pathways: the Fas/FasL pathway and the Perforin/Granzyme B pathway.[17][18]



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Caption: CTL-mediated apoptosis of a melanoma cell.



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